Structural Differentiation from Leflunomide: 4-Fluorobenzoyl vs. 4-Trifluoromethyl Substituent
The target compound (CAS 73076-35-4) replaces leflunomide's 4-trifluoromethyl group with a 4-fluorobenzoyl substituent, adding a ketone bridge, a para-fluorophenyl ring, and an additional aromatic system. This substitution increases the molecular weight from 270.2 Da (leflunomide) [1] to 324.09 Da , adds one hydrogen bond acceptor (from 4 to 5) , and introduces a second aromatic ring connected through a carbonyl—a key pharmacophoric feature distinguishing the benzoylphenyl isoxazole subclass from the simple trifluoromethylphenyl series. Patent literature (US 4,173,650) explicitly identifies 4-(4-fluorobenzoyl)-5-methylisoxazole as a synthetic intermediate for anti-inflammatory compounds [2], confirming the relevance of this specific substitution pattern beyond the DHODH-inhibitory mechanism of leflunomide.
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | MW 324.09 Da; 1 HBD, 5 HBA, 4 rotatable bonds; C₁₈H₁₃FN₂O₃ |
| Comparator Or Baseline | Leflunomide: MW 270.2 Da; C₁₂H₉F₃N₂O₂; 4-trifluoromethylphenyl substituent [1] |
| Quantified Difference | +53.89 Da molecular weight; +1 hydrogen bond acceptor; presence of benzophenone-like bridge absent in leflunomide |
| Conditions | Calculated physicochemical properties from chemical structure |
Why This Matters
The 4-fluorobenzoyl group confers distinct hydrogen-bonding capacity, lipophilicity, and conformational flexibility versus the trifluoromethyl substituent, making the target compound suitable for target-class exploration where leflunomide's DHODH-centric profile is irrelevant.
- [1] Leflunomide (Physicians Total Care, Inc.): FDA Package Insert, 2009. Empirical formula C₁₂H₉F₃N₂O₂, MW 270.2. View Source
- [2] US Patent 4,173,650 (American Cyanamid Co.). Intermediates to herbicidal 4-substituted isoxazoles. Describes 4-(4-fluorobenzoyl)-5-methylisoxazole as an intermediate to compounds having anti-inflammatory activity. View Source
